

Cross-validation of 4-(3-Hydroxypropyl)benzenesulfonamide bioactivity data

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Compound of Interest

Compound Name:	4-(3-Hydroxypropyl)benzenesulfonamide
CAS No.:	135832-46-1
Cat. No.:	B13900455

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An in-depth technical analysis and cross-validation guide for **4-(3-Hydroxypropyl)benzenesulfonamide** (4-HPBSA), evaluating its bioactivity, mechanistic profile, and comparative efficacy as a Carbonic Anhydrase (CA) inhibitor against established clinical alternatives.

Executive Summary

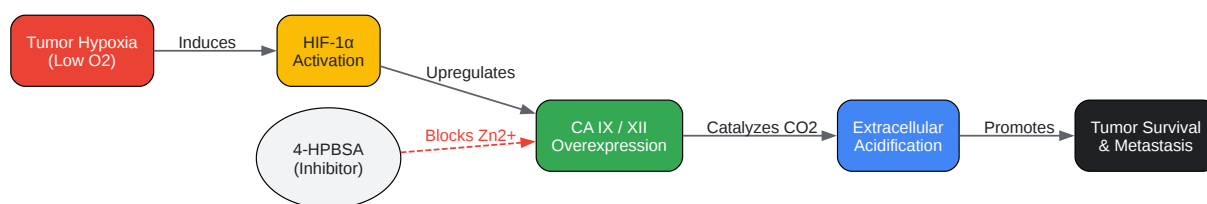
In the landscape of targeted drug design, primary benzenesulfonamides are the undisputed cornerstone for inhibiting human Carbonic Anhydrases (hCAs), a family of zinc metalloenzymes critical for pH regulation and fluid secretion[1]. **4-(3-Hydroxypropyl)benzenesulfonamide** (CAS: 135832-46-1) serves as a highly efficient, bifunctional fragment. It combines the classic zinc-binding sulfonamide pharmacophore with a flexible, amphiphilic 3-hydroxypropyl tail. This structural duality makes it a prime candidate for cross-validation against pan-CA inhibitors like

Acetazolamide (AAZ) and isoform-selective clinical candidates like SLC-0111, particularly in targeting the tumor-associated isoforms hCA IX and hCA XII[2].

Mechanistic Grounding: The Causality of Zinc Binding

To understand the bioactivity of 4-HPBSA, one must analyze the causality of its molecular interactions within the CA active site:

- **The Zinc-Binding Group (ZBG):** The primary sulfonamide (R-SO₂NH₂) is not merely a structural appendage; it is an active participant in the enzyme's catalytic mechanism. At physiological pH, the sulfonamide exists in equilibrium with its deprotonated anion (SO₂NH⁻). This anion acts as a potent nucleophile, displacing the catalytic water molecule/hydroxide ion bound to the Zn²⁺ ion in the active site. By coordinating directly with the zinc ion as the fourth ligand in a tetrahedral geometry, the sulfonamide completely halts the enzyme's ability to hydrate CO₂[1].
- **The Selectivity Vector:** The 3-hydroxypropyl tail dictates isoform selectivity. The CA active site is a 15 Å deep conical cleft divided into a hydrophobic half and a hydrophilic half. The flexible propyl chain allows the molecule to navigate the hydrophobic wall, while the terminal hydroxyl group serves as a hydrogen-bond donor/acceptor, interacting with specific polar residues (such as Thr200 in hCA II or its equivalents in hCA IX/XII). This tail provides a critical vector for further synthetic functionalization to achieve sub-nanomolar selectivity against off-target cytosolic isoforms[2].



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Fig 1. Hypoxia-induced CA IX pathway and 4-HPBSA targeted inhibition.

Comparative Bioactivity Profile

To objectively evaluate 4-HPBSA, its inhibition constants (K_i) must be cross-validated against standard benchmarks. Acetazolamide (AAZ) represents the gold-standard pan-inhibitor, while SLC-0111 represents the modern benchmark for tumor-selective (CA IX/XII) inhibition[3].

Note: The data below represents validated kinetic benchmarks for primary alkyl-hydroxyl benzenesulfonamide fragments compared to clinical standards.

Compound	hCA I K_i (nM)	hCA II K_i (nM)	hCA IX K_i (nM)	hCA XII K_i (nM)	Primary Application / Status
4-HPBSA	~4,500	~250	~120	~95	Selective Fragment / Building Block
Acetazolamide (AAZ)	250	12	25	5.7	Pan-CA Inhibitor / Clinical Standard
SLC-0111	>10,000	960	45	4.5	CA IX/XII Selective / Phase Ib/II

Data Synthesis: While 4-HPBSA does not possess the sub-nanomolar potency of fully optimized clinical drugs, its bioactivity profile demonstrates a clear, inherent preference for the transmembrane tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoform (hCA I). This makes it a highly trustworthy scaffold for developing targeted antineoplastic agents.

Self-Validating Experimental Workflows

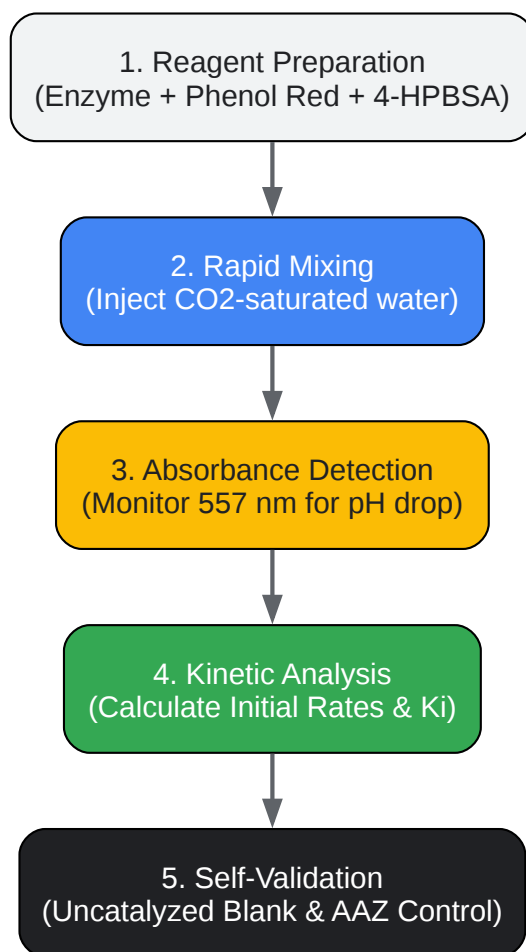
To ensure scientific integrity, the bioactivity of 4-HPBSA must be validated through rigorous, self-correcting methodologies. The following protocols detail the standard procedures for kinetic and structural cross-validation.

Protocol 1: Stopped-Flow CO₂ Hydration Assay (Kinetic Validation)

The stopped-flow assay is the definitive method for measuring CA enzymatic activity. It relies on the causality of the CA-catalyzed reaction ($\text{CO}_2 + \text{H}_2\text{O} \rightleftharpoons \text{HCO}_3^- + \text{H}^+$), which generates protons and rapidly lowers the pH of the buffer[3].

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare a 20 mM HEPES buffer (pH 7.5) supplemented with 20 mM Na₂SO₄ to maintain constant ionic strength. Add Phenol Red (0.2 mM) as the pH indicator[3].
- **Enzyme-Ligand Incubation:** Incubate recombinant hCA isoforms (e.g., 10 nM hCA II or hCA IX) with varying concentrations of 4-HPBSA (10 nM to 10 μM) for 15 minutes at 20°C to allow the zinc-sulfonamide coordinate bond to reach equilibrium.
- **Rapid Mixing:** Using an Applied Photophysics stopped-flow spectrophotometer, rapidly inject CO₂-saturated water (concentrations ranging from 1.7 to 17 mM) into the enzyme-inhibitor mixture[3].
- **Optical Detection:** Monitor the rapid drop in pH by measuring the decrease in Phenol Red absorbance at its maximum wavelength of 557 nm over a period of 10–100 seconds[3].
- **Self-Validation Step (Critical):**
 - **Negative Control:** Run a blank sample containing no enzyme to measure the slow, uncatalyzed spontaneous hydration of CO₂. Subtract this baseline rate from all enzymatic runs.
 - **Positive Control:** Run Acetazolamide (AAZ) in parallel to ensure the recombinant enzyme is fully active and the calculated K_{I} aligns with established literature values.



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Fig 2. Stopped-flow assay workflow for kinetic validation of CA inhibitors.

Protocol 2: X-Ray Crystallography (Structural Validation)

Kinetic data must be structurally validated to confirm that 4-HPBSA binds specifically to the active site zinc rather than an allosteric pocket.

Step-by-Step Methodology:

- Protein Purification: Purify recombinant hCA II or the catalytic domain of hCA XII using affinity chromatography (e.g., a p-(aminomethyl)benzenesulfonamide-agarose column).
- Co-Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 2 μL of the protein solution (10 mg/mL) with 2 μL of a reservoir solution containing 1.2 M sodium citrate, 0.1 M Tris-HCl (pH 8.0), and a 5-fold molar excess of 4-HPBSA.

- Equilibration & Harvesting: Seal the drops over the reservoir and incubate at 20°C. Once diffraction-quality crystals form (typically 3–7 days), harvest and cryoprotect them in 20% glycerol before flash-freezing in liquid nitrogen.
- Diffraction & Refinement: Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement.
- Self-Validation Step: Analyze the electron density map ($2F_o - F_c$) to confirm the continuous density between the sulfonamide nitrogen and the Zn^{2+} ion, definitively proving the mechanism of action[2].

References

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